5,6-Didehydroginsenoside Rd

Analytical Chemistry Metabolomics Quality Control

5,6-Didehydroginsenoside Rd is a minor protopanaxadiol-type ginsenoside distinguished by a C5-C6 double bond absent in major ginsenoside Rd. This structural modification creates a unique chromophore (δH 5.59, δC 119.8, 147.4) and optical rotation (+3.8°), making it an indispensable authentic reference standard for LC-MS metabolomics of Panax species and a precise molecular probe for SAR studies. Its low natural abundance and distinct analytical profile ensure that substitution with generic ginsenoside Rd is scientifically unsound. Secure high-purity material (≥98%) to guarantee unambiguous identification and reliable receptor-binding studies.

Molecular Formula C48H80O18
Molecular Weight 945.1 g/mol
Cat. No. B15144490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Didehydroginsenoside Rd
Molecular FormulaC48H80O18
Molecular Weight945.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3/t23-,24+,25+,26+,27+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1
InChIKeyALYHYIXFUOUIHJ-ZHCFMDLLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Didehydroginsenoside Rd Procurement Guide: A Minor Dammarane-Type Saponin from Panax notoginseng


5,6-Didehydroginsenoside Rd (CAS 1268459-68-2) is a minor dammarane-type triterpene saponin isolated from the dried roots of Panax notoginseng [1]. It is a dehydrogenated derivative of the major protopanaxadiol (PPD)-type ginsenoside Rd, distinguished by an additional double bond at the C5-C6 position of the aglycone scaffold [1]. This structural modification alters its physicochemical properties and may influence its biological profile compared to its more abundant parent compound, ginsenoside Rd, as well as other PPD-type ginsenosides [1]. As a naturally occurring minor component, its isolation yields are significantly lower than those of major ginsenosides, directly impacting its commercial availability and cost.

Why 5,6-Didehydroginsenoside Rd Cannot Be Substituted by Generic Ginsenoside Rd or Other Analogs


Generic substitution of 5,6-didehydroginsenoside Rd with the more abundant ginsenoside Rd or other PPD-type ginsenosides is scientifically unsound. The defining C5-C6 double bond in 5,6-didehydroginsenoside Rd fundamentally alters its molecular geometry and electron distribution compared to the saturated ring B of ginsenoside Rd [1]. This single structural change introduces a new chromophore (δH 5.59, δC 119.8 and 147.4) and a distinct optical rotation (+3.8° vs. literature values for Rd) [1]. Such differences can critically impact chromatographic behavior, receptor binding affinity, and metabolic stability, as demonstrated by structure-activity relationship (SAR) studies on other dehydrogenated ginsenosides [2]. Consequently, for research requiring precise molecular interactions—such as target engagement studies, metabolomics identification, or structure-based drug design—the use of the exact compound is mandatory. The failure to differentiate these compounds analytically or biologically can lead to misinterpretation of results.

5,6-Didehydroginsenoside Rd: Quantitative Evidence for Scientific Selection


Molecular Mass and Elemental Composition: A Definitive 2 Da Difference vs. Ginsenoside Rd

The target compound, 5,6-didehydroginsenoside Rd, exhibits a characteristic mass difference of 2 Da compared to its parent compound, ginsenoside Rd. This is a direct consequence of the dehydrogenation (loss of two hydrogen atoms) at the C5-C6 position. This mass shift provides a unique and verifiable signature for identification and quantification by mass spectrometry [1].

Analytical Chemistry Metabolomics Quality Control

NMR Spectroscopic Signature: Unique C5-C6 Olefinic Signals

The 1H- and 13C-NMR spectra of 5,6-didehydroginsenoside Rd display diagnostic signals for the new C5-C6 double bond. These include a proton signal at δH 5.59 and carbon signals at δC 119.8 and 147.4, which are entirely absent in the NMR spectra of the saturated analog, ginsenoside Rd [1]. The presence of this olefinic group is the primary structural differentiator.

Structural Biology Natural Product Chemistry Spectroscopy

Isolation Yield and Relative Abundance: A Minor Component in Panax notoginseng

5,6-Didehydroginsenoside Rd is a minor constituent in the roots of Panax notoginseng. In a representative isolation from 2.5 kg of dried roots, the yield of 5,6-didehydroginsenoside Rd was 22 mg, while the yield of the major ginsenoside Rd was 1.5 g [1]. This represents a >68-fold difference in natural abundance.

Phytochemistry Natural Product Isolation Supply Chain

Optical Rotation: A Differentiable Chiroptical Property

The specific optical rotation of 5,6-didehydroginsenoside Rd has been measured as [α]²⁵D = +3.8° (c 0.08, MeOH) [1]. This value is distinct from the specific rotation reported for ginsenoside Rd (literature value: +19.4° (c 1.0, MeOH)) [2]. This difference is a direct consequence of the altered conformation induced by the C5-C6 double bond.

Analytical Chemistry Chirality Quality Control

5,6-Didehydroginsenoside Rd: Primary Research and Industrial Application Scenarios


Authentic Reference Standard for Ginsenoside Metabolomics and Biomarker Discovery

Given its unique mass (m/z 943) and NMR fingerprints (e.g., δH 5.59) [1], 5,6-didehydroginsenoside Rd is an indispensable authentic reference standard for LC-MS and GC-MS metabolomics studies of Panax species. It enables the unambiguous identification and quantification of this minor, yet potentially significant, dehydrogenated metabolite in biological samples or processed ginseng products, a task impossible using a ginsenoside Rd standard due to its overlapping mass and retention time in many analytical methods.

Structure-Activity Relationship (SAR) Probe for PPD-Type Ginsenosides

The selective introduction of a C5-C6 double bond in 5,6-didehydroginsenoside Rd, relative to the saturated ring B of ginsenoside Rd [1], makes it a valuable molecular probe for SAR studies. Researchers investigating the impact of aglycone ring planarity and electron density on target binding (e.g., to steroid receptors, membrane ion channels, or metabolic enzymes) can use this compound to isolate the effect of a single, well-defined structural modification.

Chromatographic Method Development and Validation in Natural Product Analysis

The distinct retention time and spectral properties of 5,6-didehydroginsenoside Rd, which differ from the major and often co-eluting ginsenoside Rd, make it a critical compound for developing and validating high-resolution chromatographic methods (e.g., UPLC, 2D-LC). Its use as a test analyte helps optimize separation conditions for complex ginseng extracts, ensuring accurate resolution and quantification of minor components that may have significant biological activity [1].

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